molecular formula C20H15N3O5S B2418807 Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 864860-54-8

Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2418807
CAS No.: 864860-54-8
M. Wt: 409.42
InChI Key: FDVMULIDDFWCCU-UHFFFAOYSA-N
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Description

Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound with a molecular formula of C20H15N3O5S and a molecular weight of 409.42 g/mol. This compound is characterized by the presence of a benzo[d]thiazole ring system, which is known for its diverse biological activities . The compound also contains a pyrrolidin-1-yl group, which is a common structural motif in many biologically active molecules.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives : A study described an efficient pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylates, demonstrating their potential as building blocks in drug discovery due to the possibility of substitution at four different positions. This flexibility allows for extensive exploration of chemical space around the molecule for targeting specific biological activities (Durcik et al., 2020).

Antimicrobial Activity

  • Antimicrobial Activity of Methyl 5,5-Diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate Derivatives : Another study focused on the design, synthesis, and antimicrobial evaluation of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. These compounds showed significant antibacterial activity against various strains, including A. baumannii and M. tuberculosis, highlighting their potential as leads for developing new antimycobacterial agents (Nural et al., 2018).

Chemical Synthesis Techniques

  • Microwave-Assisted Synthesis of Pyrido[3,2-f][1,4]thiazepines : The use of microwave-assisted synthesis for creating novel pyrido[3,2-f][1,4]thiazepines demonstrates an innovative approach to synthesizing complex molecules. This method offers advantages in terms of yield and time efficiency compared to traditional synthesis methods, which is crucial for accelerating the development of new compounds for further biological evaluation (Faty et al., 2011).

Novel Drug Candidates

  • Synthesis of Novel Benzothiazole Derivatives : Research into the synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives showcases the ongoing exploration of benzothiazole compounds as potential drug candidates. This study emphasizes operational simplicity, high atom economy, and environmentally benign conditions in the synthesis process, making these compounds attractive for further pharmacological testing (Bhoi et al., 2016).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidin-1-yl group: This step often involves the use of pyrrolidine and suitable activating agents to facilitate the nucleophilic substitution reaction.

    Amidation reaction:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present

Properties

IUPAC Name

methyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c1-28-19(27)12-5-6-14-15(10-12)29-20(21-14)22-18(26)11-3-2-4-13(9-11)23-16(24)7-8-17(23)25/h2-6,9-10H,7-8H2,1H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVMULIDDFWCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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